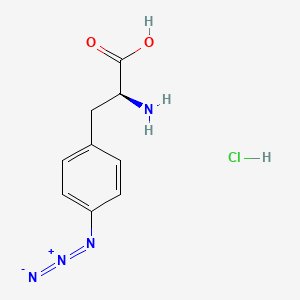

4-Azido-L-phenylalanine hydrochloride

説明

4-Azido-L-phenylalanine hydrochloride is an unnatural amino acid that serves as an effective vibrational reporter of local protein environments. It is widely used in click chemistry due to its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups . This compound is also known for its ability to participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing DBCO or BCN groups .

準備方法

Synthetic Routes and Reaction Conditions: One common method includes the diazotization of 4-amino-L-phenylalanine followed by azidation using sodium azide . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of 4-Azido-L-phenylalanine hydrochloride may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to achieve the desired product quality .

Types of Reactions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with alkyne-containing molecules to form triazoles.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with strained alkynes such as DBCO or BCN, forming stable triazole products without the need for a copper catalyst.

Common Reagents and Conditions:

CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent like sodium ascorbate.

SPAAC: Does not require a catalyst but involves strained alkynes.

Major Products:

CuAAC: Triazole derivatives.

SPAAC: Triazole derivatives with high stability and biocompatibility.

科学的研究の応用

Bioconjugation

4-Azido-L-phenylalanine hydrochloride is widely used in bioconjugation, a process that involves attaching biomolecules to surfaces or other molecules. This application is crucial for developing advanced drug delivery systems and targeted therapies. The azide group facilitates reactions such as click chemistry and Staudinger ligation, enabling specific conjugation with various functionalities including polyethylene glycol (PEG), antibodies, or fluorescent labels .

Case Study: Targeted Drug Delivery

A study demonstrated the successful use of 4-Azido-L-phenylalanine in creating targeted drug delivery systems. By conjugating this compound with therapeutic agents, researchers were able to enhance the specificity and efficacy of drug delivery to cancer cells, significantly reducing side effects associated with conventional treatments .

Protein Labeling

The azide group of 4-Azido-L-phenylalanine allows for selective labeling of proteins through click chemistry. This capability is essential for studying protein interactions and dynamics within various biological systems. The incorporation of this amino acid into proteins enables researchers to visualize and track proteins in live cells using fluorescent tags .

Case Study: Protein Dynamics Visualization

In a notable experiment, researchers incorporated 4-Azido-L-phenylalanine into green fluorescent protein (GFP) to study protein dynamics. Upon UV irradiation, the azide group generated a reactive nitrene species that facilitated crosslinking within the protein structure, enabling detailed observation of conformational changes during protein folding .

Drug Development

This compound serves as a valuable building block in synthesizing novel pharmaceuticals. Its bioorthogonal reactivity allows for the creation of compounds with specific biological activities, making it a critical component in drug discovery processes .

Case Study: Novel Antiviral Agents

Recent research utilized 4-Azido-L-phenylalanine in developing antiviral agents targeting HIV. By modifying the structure of existing antiviral compounds using this amino acid, researchers were able to enhance their efficacy and reduce resistance in viral strains .

Fluorescent Probes

Incorporating 4-Azido-L-phenylalanine into fluorescent probes has proven beneficial for imaging techniques used in cellular studies. This application is vital for understanding cellular processes and disease mechanisms, particularly in cancer research and neurobiology .

Case Study: Imaging Cellular Processes

A study highlighted the use of 4-Azido-L-phenylalanine-based fluorescent probes to monitor cellular processes in real-time. The probes provided insights into cell signaling pathways and metabolic activities, aiding in the identification of potential therapeutic targets for various diseases .

Genetic Code Expansion

4-Azido-L-phenylalanine is also employed in expanding the genetic code during protein biosynthesis. This application allows for the incorporation of non-natural amino acids into proteins, facilitating the study of protein function and interaction at a molecular level .

Case Study: Site-Specific Incorporation

Research has shown that using an orthogonal transfer RNA system enables efficient site-specific incorporation of 4-Azido-L-phenylalanine into proteins in living cells. This advancement opens new avenues for studying post-translational modifications and protein engineering .

作用機序

The primary mechanism of action of 4-Azido-L-phenylalanine hydrochloride involves its azide group, which can undergo cycloaddition reactions with alkyne groups. This allows for the site-specific modification of proteins and other biomolecules, facilitating the study of molecular interactions and the development of novel therapeutics . The azide group can be incorporated into proteins using genetic code expansion techniques, enabling precise functionalization .

類似化合物との比較

- 3-Azido-L-alanine hydrochloride

- 4-Iodo-L-phenylalanine

- L-Azidohomoalanine hydrochloride

- 6-Azido-L-lysine hydrochloride

Uniqueness: 4-Azido-L-phenylalanine hydrochloride is unique due to its specific azide group placement on the phenylalanine structure, which provides distinct reactivity and stability compared to other azido amino acids. Its ability to participate in both CuAAC and SPAAC reactions makes it highly versatile for various applications in chemical biology and materials science .

生物活性

4-Azido-L-phenylalanine hydrochloride (4-Azido-Phe) is an unnatural amino acid that has gained significant attention in biochemical research due to its unique properties and versatile applications in protein engineering and chemical biology. This article explores the biological activity of 4-Azido-Phe, focusing on its incorporation into proteins, reactivity, and applications in various biochemical assays.

Overview of 4-Azido-L-phenylalanine

4-Azido-L-phenylalanine is a derivative of the natural amino acid phenylalanine, modified by the addition of an azide group at the para position of the phenyl ring. This modification imparts unique chemical properties that facilitate various bioconjugation reactions, making it a valuable tool in modern biochemical research.

Synthesis and Properties

The synthesis of 4-Azido-Phe typically involves the azidation of L-phenylalanine using copper(I)-catalyzed reactions. Recent studies have demonstrated reliable and scalable synthesis methods that maintain the stereochemistry of the amino acid while minimizing safety risks associated with explosive characteristics observed in the isolated compound .

Incorporation into Proteins

One of the most significant biological activities of 4-Azido-Phe is its ability to be incorporated into proteins during translation. This incorporation can occur through an orthogonal tRNA/synthetase pair, allowing for site-specific labeling of proteins. The azide group facilitates subsequent bioconjugation reactions via "click chemistry," particularly the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .

Applications in Protein Engineering

- Fluorescent Labeling : The azide functionality allows for the attachment of fluorescent labels to proteins, enabling visualization and tracking within cellular environments. For instance, incorporation of 4-Azido-Phe into green fluorescent protein (GFP) has been utilized to study protein dynamics and interactions under UV light irradiation .

- Bioconjugation : 4-Azido-Phe is used for specific bioconjugation with various molecules, including polyethylene glycol (PEG), antibodies, and other functional groups. This versatility makes it a key reagent in developing antibody-drug conjugates (ADCs) and other therapeutic agents .

- Vibrational Probing : Beyond its role in labeling, 4-Azido-Phe serves as a vibrational reporter for studying local protein environments. The azide group's distinctive vibrational signature can provide insights into protein folding dynamics and conformational changes during catalysis .

Case Study 1: Protein Labeling Techniques

A study by Albayrak et al. (2013) demonstrated the use of 4-Azido-Phe for metabolic labeling in cell-free systems. By incorporating this unnatural amino acid into proteins, researchers were able to monitor de novo protein synthesis and subsequent modifications via click reactions with alkyne-bearing reporter molecules .

Case Study 2: Structural Biology Applications

Research conducted by Shah et al. highlighted the application of 4-Azido-Phe in locating heteromeric interfaces in G-protein-coupled receptor (GPCR) complexes within living cells. This approach utilized site-specific incorporation of 4-Azido-Phe to facilitate crosslinking studies that elucidated receptor interactions and dynamics .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Protein Incorporation | Facilitates site-specific labeling during translation using orthogonal systems |

| Fluorescent Labeling | Enables tracking and visualization of proteins through fluorescent tags |

| Bioconjugation | Allows attachment to PEGs, antibodies, and other functional groups |

| Vibrational Probing | Acts as a reporter for studying local protein dynamics |

| Metabolic Labeling | Monitors de novo protein synthesis via click chemistry |

特性

IUPAC Name |

(2S)-2-amino-3-(4-azidophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2.ClH/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11;/h1-4,8H,5,10H2,(H,14,15);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCXRGSRHCHMBK-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。